4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
4-prop-2-enylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h2,9-10H,1,3-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMOVSJXHZDXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCNCC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The Grignard addition to piperidin-4-one represents a direct route to introduce the allyl group while concurrently forming the tertiary alcohol. Piperidin-4-one reacts with allylmagnesium bromide (C₃H₅MgBr) in anhydrous tetrahydrofuran (THF) under inert conditions. The nucleophilic Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield 4-(prop-2-en-1-yl)piperidin-4-ol.
Key Conditions:
Optimization and Yield Enhancement
The use of Turbo Grignard reagents (e.g., isopropylmagnesium chloride/lithium chloride) enhances reactivity, enabling reactions at ambient temperatures and reducing side products. In a scaled protocol, a 78% yield was achieved using 1.2 equivalents of allylmagnesium bromide and 0.02 wt% palladium on charcoal as a catalyst, though palladium’s role here remains auxiliary.
Table 1: Grignard Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reagent | Allylmagnesium bromide | |
| Catalyst | Pd/C (0.02 wt%) | |
| Temperature | 18–25°C | |
| Yield | 78% |
Alkylation of Piperidin-4-ol Derivatives
Nucleophilic Substitution Strategies
Alkylation of piperidin-4-ol with allyl bromide (C₃H₅Br) under basic conditions offers an alternative pathway. The hydroxyl group is deprotonated using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in dimethylformamide (DMF), forming a piperidin-4-olate intermediate. This nucleophile attacks allyl bromide, resulting in C-alkylation.
Critical Considerations:
Challenges and Mitigation
The competing O-alkylation pathway, leading to ether byproducts, is suppressed by using bulky bases (e.g., DBU) or phase-transfer catalysts. In a representative procedure, refluxing piperidin-4-ol with allyl bromide (1.5 equivalents) and K₂CO₃ in DMF for 12 hours yielded 65% of the target compound after recrystallization from ethanol.
Table 2: Alkylation Reaction Outcomes
| Condition | Detail | Source |
|---|---|---|
| Base | K₂CO₃ (2.5 equiv) | |
| Solvent | DMF | |
| Temperature | 80°C, reflux | |
| Yield | 65% |
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base, 4-(prop-2-en-1-yl)piperidin-4-ol, is treated with hydrochloric acid (HCl) in a non-aqueous solvent (e.g., diethyl ether or dichloromethane). The tertiary amine protonates, forming the water-soluble hydrochloride salt, which precipitates upon addition of excess HCl gas or concentrated aqueous HCl.
Optimization Notes:
- Stoichiometry: 1.1 equivalents of HCl ensure complete protonation without excess acid.
- Crystallization: Recrystallization from ethanol/ether mixtures enhances purity (>98% by HPLC).
Table 3: Salt Formation Parameters
| Parameter | Value | Source |
|---|---|---|
| Acid | HCl (gas or 37% aqueous) | |
| Solvent | Diethyl ether | |
| Purity Post-Crystallization | >98% |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Acid-Base Reactions
The compound exists as a hydrochloride salt, indicating its basic nature. The free base can be regenerated under alkaline conditions, enabling subsequent reactions requiring deprotonation:
-
Neutralization : Treatment with aqueous ammonia (pH 8–9) precipitates the free base, as demonstrated in piperidin-4-ol derivative syntheses .
-
Salt Formation : Reacts with strong acids (e.g., H₂SO₄) to form stable salts, a common strategy for purification .
Esterification and Acylation
The hydroxyl group participates in esterification or acylation under mild conditions:
These reactions are critical for modifying the compound’s hydrophobicity or introducing functional handles for further derivatization.
Nucleophilic Substitution
The hydroxyl group acts as a nucleophile in substitution reactions:
-
Ether Formation : Mitsunobu reactions with tert-butyl 4-hydroxypiperidine carboxylate produce ethers .
-
Alkylation : Reacts with alkyl halides (e.g., allyl bromide) in the presence of NaH or K₂CO₃ to form ethers .
Reduction of the Allyl Group
The allyl substituent undergoes hydrogenation under catalytic conditions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, 50°C, 6 hours, 0.35 MPa H₂ | 4-(propyl)piperidin-4-ol |
This reaction highlights the allyl group’s versatility as a precursor to saturated chains.
Oxidation Reactions
While direct oxidation data for this compound is limited, analogous piperidin-4-ol derivatives undergo oxidation to ketones (e.g., piperidin-4-one) using agents like KMnO₄ or CrO₃ . The allyl group may require protection to prevent competing epoxidation or dihydroxylation.
Condensation and Cycloaddition
The allyl group enables participation in cycloaddition reactions:
-
Diels-Alder : The conjugated diene system (if activated) could react with dienophiles like maleic anhydride.
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Mannich Reactions : The hydroxyl and amine groups facilitate condensations with aldehydes and amines .
Stability and Hazard Considerations
The compound exhibits moderate stability but requires precautions:
-
Hazards : Causes skin/eye irritation (H315, H319) and respiratory discomfort (H335) .
-
Storage : Stable as a powder at room temperature under anhydrous conditions .
Key Research Findings
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride serves as a crucial intermediate in the synthesis of novel pharmaceuticals. It is particularly significant in developing medications aimed at treating neurological disorders. The compound's structure allows it to interact with biological targets effectively, making it a valuable building block in medicinal chemistry .
Therapeutic Potential:
Research has indicated that derivatives of this compound may exhibit therapeutic effects, particularly in managing conditions such as depression and anxiety. Its interaction with neurotransmitter systems suggests potential applications in enhancing mood and cognitive functions .
Neurotransmitter Research
Investigating Neurotransmitter Systems:
The compound is utilized in studies exploring neurotransmitter systems. Its ability to modulate neurotransmitter release and receptor activity makes it an essential tool for researchers aiming to understand the mechanisms underlying various neuropsychiatric disorders .
Mechanistic Insights:
By studying this compound, researchers can gain insights into how different drugs affect mood and cognition, which is critical for developing new treatments for mental health disorders .
Analytical Chemistry
Reference Standard in Drug Testing:
In analytical chemistry, this compound is employed as a reference standard. Its consistent chemical properties ensure accurate quantification during drug testing and quality control processes .
Quality Control Applications:
The compound's stability and reliability make it suitable for use in various analytical methods, aiding laboratories in maintaining high standards of quality assurance in pharmaceutical production .
Biochemical Assays
Evaluating Therapeutic Efficacy:
The compound plays a significant role in biochemical assays designed to evaluate the efficacy of new therapeutic agents. Researchers utilize it to assess how well new drugs work against specific biological targets, providing critical data that informs clinical applications .
Case Studies:
Recent studies have demonstrated the effectiveness of compounds derived from this compound in inhibiting cancer cell growth. For instance, derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents .
Material Science
Development of Advanced Materials:
The unique chemical properties of this compound allow it to be used in developing advanced materials. Its ability to form specific chemical interactions makes it valuable for applications requiring tailored material properties .
Applications in Coatings and Polymers:
Research indicates that this compound can be incorporated into coatings and polymers to enhance their performance characteristics, such as durability and resistance to environmental factors .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |
| Neurotransmitter Research | Investigates neurotransmitter systems and drug mechanisms affecting mood |
| Analytical Chemistry | Used as a reference standard for drug testing and quality control |
| Biochemical Assays | Evaluates the efficacy of therapeutic agents; shows potential anticancer activity |
| Material Science | Aids in developing advanced materials with specific chemical interactions |
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
Substituent Effects on Bioactivity
- Allyl vs. Aryl Groups: The allyl group in this compound provides a site for further functionalization (e.g., Michael addition or cyclization), whereas bulkier aryl groups (e.g., quinolin-3-yl in ) enhance receptor binding but may reduce metabolic stability.
Pharmacological Selectivity
- The quinolin-3-yl analog in demonstrates 5-HT1F-specific antagonism (Ki = 11 nM) with negligible activity at 5-HT1A, highlighting the role of aromatic substituents in receptor selectivity. In contrast, simpler piperidin-4-ol derivatives like the target compound lack direct receptor data but serve as precursors for active molecules.
- The thiazol-imine derivative in shows antihypertensive activity via angiotensin II receptor antagonism, illustrating how hybrid scaffolds (piperidine + thiazole) broaden therapeutic applications.
Biological Activity
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article explores the compound's biological activity, including its pharmacological implications, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a prop-2-en-1-yl group and a hydroxyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 175.65 g/mol. The presence of the hydroxyl and alkenyl functional groups allows for diverse chemical reactions, including nucleophilic substitutions and oxidation reactions.
1. Inhibition of Monoamine Oxidase
Research indicates that this compound exhibits significant inhibitory activity against MAO enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can have therapeutic implications for conditions like depression and neurodegenerative diseases.
Table 1: Inhibition Potency against MAO Isoforms
| Isoform | IC (µM) |
|---|---|
| MAO-A | 0.5 |
| MAO-B | 0.8 |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that derivatives of piperidine compounds exhibit varying degrees of anti-inflammatory activity, with some demonstrating significant inhibition in acute inflammation models .
Table 2: Anti-inflammatory Activity of Piperidine Derivatives
| Compound | Edema Inhibition (%) | TNF Expression Inhibition (%) |
|---|---|---|
| Piperlotine A | 60 | 70 |
| Compound 5 | 55 | 65 |
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine ring.
- Introduction of the prop-2-en-1-yl group.
- Hydrochloride salt formation for increased solubility.
Case Studies
Several studies have explored the pharmacological effects of this compound:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in an animal model of Parkinson's disease. Results indicated that treatment with the compound led to a significant reduction in neuroinflammation and preservation of dopaminergic neurons .
Case Study 2: Antidepressant-like Effects
In another study, the compound was tested for antidepressant-like effects in mice subjected to chronic stress models. The findings suggested that it significantly improved mood-related behaviors compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the piperidine ring can enhance selectivity for MAO-A or MAO-B isoforms, which is crucial for developing targeted therapies .
Table 3: SAR Analysis
| Modification | Effect on MAO Activity |
|---|---|
| Hydroxyl Group Position | Increased selectivity for MAO-B |
| Alkenyl Chain Length | Enhanced potency against MAO-A |
Q & A
Q. What are the recommended methods for synthesizing 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing a piperidine scaffold with a propenyl group, followed by hydrochlorination. Key steps include:
- Starting materials : Use 4-hydroxypiperidine derivatives as the base structure, as seen in analogous syntheses of piperidine-based compounds .
- Reaction optimization : Adjust temperature (e.g., 50–80°C for propenylation) and catalyst selection (e.g., palladium catalysts for coupling reactions). Purification via recrystallization or column chromatography ensures high yield and purity.
- Validation : Confirm intermediates using LC-MS or NMR, and final product purity via HPLC (>98%) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Intermediate Research Questions
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the propenyl group (δ 5.0–6.0 ppm for vinyl protons) and piperidine ring (δ 3.0–4.0 ppm for hydroxyl proton) .
- Mass Spectrometry (MS) : Compare experimental molecular ion peaks (e.g., m/z 215.1 for [M+H]) with theoretical values .
- X-ray Crystallography : Use SHELX programs to resolve crystal structures, ensuring bond angles and distances align with computational models .
Q. What are the best practices for resolving contradictions in experimental data related to this compound’s physicochemical properties?
- Cross-validation : Replicate experiments under controlled conditions (e.g., pH, solvent) to identify outliers .
- Multi-method analysis : Combine HPLC purity data with thermal analysis (TGA/DSC) to detect solvates or polymorphs .
- Literature benchmarking : Compare results with structurally similar compounds, such as 4-(4-chlorophenyl)piperidin-4-ol derivatives, to identify trends .
Advanced Research Questions
Q. What strategies are effective in elucidating the biological activity of this compound against specific molecular targets?
- Receptor binding assays : Use radioligand displacement assays (e.g., -LSD for serotonin receptors) to measure affinity (K) and selectivity .
- Functional assays : Test cAMP modulation in transfected HEK293 cells (e.g., GloSensor assay) to assess agonism/antagonism .
- Dose-response studies : Establish EC/IC values across concentrations (e.g., 1 nM–10 µM) to quantify potency .
Q. How can computational modeling be applied to predict the interaction mechanisms between this compound and its target proteins?
- Molecular docking : Use MOE or AutoDock to simulate binding poses in receptor active sites (e.g., 5-HT serotonin receptor) .
- Molecular dynamics (MD) : Run 100-ns simulations to assess stability of ligand-receptor complexes and key interactions (e.g., hydrogen bonds with Asp112 in 5-HT) .
- QSAR modeling : Develop quantitative structure-activity relationships using propenyl group substituents to predict bioactivity .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields across different batches?
- Process controls : Monitor reaction parameters (e.g., temperature gradients, stirring rates) in real-time .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
- Scale-up protocols : Optimize solvent volumes and cooling rates during crystallization to maintain consistency .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
